4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine
Description
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine is a pyrimidine derivative featuring a piperazine ring substituted with a 4-fluorophenyl group at position 4 and a methoxy group at position 6 of the pyrimidine core. The compound is of interest in medicinal chemistry, particularly for its hypothesized interactions with serotonin receptors and antimicrobial targets .
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-21-15-10-14(17-11-18-15)20-8-6-19(7-9-20)13-4-2-12(16)3-5-13/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHKLALBNDKFMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Substitution with Fluorophenyl Group:
Attachment of Methoxypyrimidine Moiety: The final step involves coupling the piperazine derivative with a methoxypyrimidine compound under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Fluoroiodobenzene, palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways . Molecular docking studies have shown that the binding site of this compound may differ from that of conventional inhibitors .
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The piperazine moiety is a common scaffold in bioactive molecules. Modifications to its substituents significantly alter biological activity:
- 4-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine ():
Replaces the 4-fluorophenyl group with a bulkier 4-bromophenylmethyl substituent. Bromine’s higher lipophilicity may enhance blood-brain barrier penetration but reduce metabolic stability compared to fluorine . - 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine (): Features a chloro group at position 4 of pyrimidine and a 2-fluorophenyl group on piperazine.
- 4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine ():
Substitutes the 4-fluorophenyl group with a 3-chlorophenyl group. Chlorine’s electronegativity may alter electronic interactions with targets, though meta-substitution could limit binding efficiency .
Pyrimidine Core Modifications
- 4-Methoxy-6-(4-methylpiperazin-1-yl)pyrimidine ():
Replaces the 4-fluorophenyl group with a methylpiperazine. The methyl group increases hydrophobicity but may reduce selectivity for serotonin receptors compared to the fluorophenyl variant . - 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine ():
Incorporates a pyrazolopyrimidine core and a 2-methoxyphenyl group. This structural complexity may enhance multitarget activity but complicates synthesis .
Antidepressant Potential
- The target compound’s 4-fluorophenyl group is hypothesized to enhance serotonin receptor binding, similar to 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine , which demonstrated serotonin modulation in preclinical studies .
Antimicrobial and Anticancer Activity
- N-(4-methoxyphenyl)-6-methyl-2-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyrimidin-4-amine () exhibits antimicrobial and anticancer properties attributed to its sulfonamide group, a feature absent in the target compound .
Data Table: Key Structural and Functional Comparisons
| Compound Name | Piperazine Substituent | Pyrimidine Substituents | Notable Activities | Key Differentiators |
|---|---|---|---|---|
| Target Compound | 4-(4-Fluorophenyl) | 6-methoxy | Serotonin modulation, antimicrobial | Para-fluorine enhances lipophilicity and binding |
| 4-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine | 4-Bromophenylmethyl | 6-methoxy | Antidepressant | Bromine increases lipophilicity but reduces metabolic stability |
| 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine | 2-Fluorophenyl | 4-chloro | Enhanced stability | Ortho-fluorine introduces steric effects |
| 4-Methoxy-6-(4-methylpiperazin-1-yl)pyrimidine | 4-Methylpiperazine | 6-methoxy | Broad pharmacological activity | Methyl group reduces receptor selectivity |
| N-(4-methoxyphenyl)-6-methyl-2-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyrimidin-4-amine | Thiophene-2-sulfonyl | 6-methyl, 4-amine | Antimicrobial, anticancer | Sulfonamide group enables enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
